N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide
Description
This compound features a piperidin-4-yl core substituted with a 2-methoxyethyl group at the 1-position and a 5-methylthiophene-2-sulfonamide moiety via a methylene linker. The 5-methylthiophene ring contributes to lipophilicity and π-π stacking interactions, making it a candidate for targeting enzymes or receptors with aromatic binding pockets .
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S2/c1-12-3-4-14(20-12)21(17,18)15-11-13-5-7-16(8-6-13)9-10-19-2/h3-4,13,15H,5-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNWACUDTCPZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme. This enzyme is associated with the formation of atherosclerotic plaques.
Mode of Action
This compound acts as an inhibitor of the Lp-PLA2 enzyme . The inhibition of Lp-PLA2 prevents the formation of lysophosphatidylcholine, a component of the fatty streaks that contribute to atherosclerosis.
Biochemical Pathways
The inhibition of Lp-PLA2 affects the biochemical pathway involved in the formation of atherosclerotic plaques. By preventing the formation of lysophosphatidylcholine, the compound disrupts the development of these plaques.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of this compound would significantly impact its bioavailability.
Result of Action
The inhibition of Lp-PLA2 by this compound can potentially reduce the risk of developing atherosclerosis. This is due to the reduced formation of atherosclerotic plaques.
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound features several key structural components:
- Piperidine Moiety : A six-membered ring containing nitrogen, which is commonly found in various pharmaceuticals.
- Thiophene Ring : A five-membered ring containing sulfur, contributing to the compound's electronic properties.
- Sulfonamide Group : Known for its antibacterial properties, this functional group is critical for the biological activity of the compound.
The presence of the methoxyethyl side chain enhances solubility and may influence its pharmacokinetic profile, setting it apart from similar compounds that lack this feature.
The primary target of this compound is lipoprotein-associated phospholipase A2 (Lp-PLA2) . The compound acts as an inhibitor of the Lp-PLA2 enzyme , which plays a significant role in the formation of atherosclerotic plaques. By inhibiting this enzyme, the compound disrupts the production of lysophosphatidylcholine, potentially reducing the risk of developing atherosclerosis.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties . Compounds with sulfonamide groups are often explored for their ability to inhibit bacterial growth. The mechanism typically involves interference with bacterial folic acid synthesis, which is essential for DNA replication.
Pharmacokinetics
The pharmacokinetic profile of this compound significantly affects its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining how effectively the compound can exert its biological effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Lp-PLA2 Inhibition | Demonstrated that this compound effectively inhibits Lp-PLA2 activity, leading to reduced plaque formation in vitro. |
| Antimicrobial Activity Assessment | Showed promising results against Gram-positive and Gram-negative bacteria, indicating potential as a broad-spectrum antimicrobial agent. |
| Anticancer Activity Exploration | Preliminary studies suggest potential efficacy against specific cancer cell lines; further research required to confirm these findings. |
Comparison with Similar Compounds
Goxalapladib (CAS-412950-27-7)
Structure : Goxalapladib contains a 1-(2-methoxyethyl)piperidin-4-yl group linked to a naphthyridine-acetamide scaffold and a trifluoromethyl biphenyl moiety .
Key Differences :
- Core Heterocycle : Goxalapladib uses a 1,8-naphthyridine ring, which is larger and more electron-deficient than the 5-methylthiophene in the target compound.
- Substituents: The trifluoromethyl biphenyl group in goxalapladib increases metabolic stability but reduces solubility compared to the sulfonamide-thiophene system.
N-(2-Methoxyphenyl)-5-methylthiophene-2-carboxamide
Structure : Shares the 5-methylthiophene ring but replaces the sulfonamide with a carboxamide and attaches a 2-methoxyphenyl group .
Key Differences :
- Functional Group : The carboxamide lacks the sulfonamide’s strong acidity (pKa ~10 vs. ~1 for sulfonamides), reducing ionic interactions at physiological pH.
2-Fluoroortho-fluorofentanyl and 4’-Methyl Acetyl Fentanyl
Structures : Piperidin-4-yl-based opioids with phenethyl and arylpropionamide substituents .
Key Differences :
- Pharmacophore : These fentanyl analogs prioritize opioid receptor binding via a propionamide "tail," unlike the target compound’s sulfonamide-thiophene system.
- Bioactivity : The target compound’s sulfonamide group is unlikely to engage opioid receptors but may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
2-Methylpropane-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide
Structure: Features a piperidin-4-yl group with a propan-2-ylphenoxyethyl chain and a sulfonamide . Key Differences:
- Substituent Effects: The bulky propan-2-ylphenoxy group may hinder membrane permeability compared to the target’s compact 5-methylthiophene.
- Electron Distribution: The phenoxy ether could donate electrons, contrasting with the electron-withdrawing sulfonamide in the target compound .
Research Findings and Implications
- Solubility : The 2-methoxyethyl group in the target compound and goxalapladib enhances water solubility compared to analogs with purely aromatic substituents (e.g., biphenyl or methoxyphenyl groups) .
- Metabolic Stability : Sulfonamides generally exhibit longer half-lives than carboxamides due to resistance to esterase cleavage, suggesting advantages for the target compound in vivo .
- Target Selectivity : The 5-methylthiophene-sulfonamide motif may confer selectivity for sulfonamide-binding enzymes over opioid or lipid-modifying targets seen in fentanyl derivatives or goxalapladib .
Q & A
Basic: What are the key synthetic strategies for preparing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide?
Methodological Answer:
The synthesis involves two primary steps:
Piperidine Substitution: Introduce the 2-methoxyethyl group to piperidine via nucleophilic substitution or reductive amination. For example, alkylation of piperidin-4-ylmethanol with 2-methoxyethyl bromide under basic conditions (e.g., KCO/DMF) .
Sulfonamide Formation: React 5-methylthiophene-2-sulfonyl chloride with the substituted piperidine intermediate. This requires careful control of stoichiometry (1:1 molar ratio) in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl .
Critical Characterization:
- Monitor reactions via TLC (R values in hexane/ethyl acetate 3:1) .
- Confirm structure using H NMR (e.g., piperidine methylene protons at δ 2.6–3.1 ppm, thiophene methyl at δ 2.4 ppm) and C NMR (sulfonamide carbonyl at ~115 ppm) .
Basic: How is the purity and identity of the compound validated post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- HPLC-MS: Confirm molecular ion peak ([M+H]) and purity (>95%) with a C18 column (acetonitrile/water gradient).
- Elemental Analysis: Validate empirical formula (e.g., CHNOS) with ≤0.4% deviation .
- IR Spectroscopy: Identify sulfonamide S=O stretches at 1160 cm and 1360 cm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
